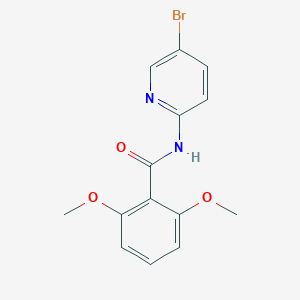![molecular formula C23H24N2O5 B244825 N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B244825.png)
N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide, also known as Pifithrin-μ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at the University of Tokyo, Japan, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ acts as an inhibitor of p53 by binding to its DNA-binding domain and preventing its interaction with target genes. This results in the inhibition of p53-mediated transcriptional activation and downstream signaling pathways. N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ has also been shown to have non-specific effects on other proteins, including heat shock proteins and ion channels.
Biochemical and Physiological Effects:
N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ is its specificity for p53 inhibition, which makes it a useful tool for studying the role of p53 in various biological processes. However, its non-specific effects on other proteins can also be a limitation in some experiments. Another limitation is its relatively low solubility in water, which can make it difficult to use in some assays.
Orientations Futures
There are several potential future directions for research on N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ. One area of interest is the development of more potent and selective inhibitors of p53 that could be used for therapeutic applications. Another area of interest is the investigation of the non-specific effects of N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ on other proteins, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ involves the reaction of 2-furancarboxylic acid with 4-isobutoxyaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-methoxyaniline and benzoyl chloride to yield the final product. The synthesis of N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Applications De Recherche Scientifique
N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis. N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamideμ has also been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C23H24N2O5 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5/c1-15(2)14-30-18-9-6-16(7-10-18)22(26)24-17-8-11-19(21(13-17)28-3)25-23(27)20-5-4-12-29-20/h4-13,15H,14H2,1-3H3,(H,24,26)(H,25,27) |
Clé InChI |
PHNVYSGZXXYCJT-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)